N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core linked via a sulfanyl bridge to an acetamide group substituted with a 4-methylthiazole moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the pyrazolo-pyrimidinone scaffold is known for kinase inhibition and antiproliferative activity, while the thiazole-acetamide fragment may enhance bioavailability and target specificity .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c1-5-3-20-10(13-5)14-7(18)4-21-11-15-8-6(2-12-17-8)9(19)16-11/h2-3H,4H2,1H3,(H,13,14,18)(H2,12,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYMAIZFHPIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322970 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877630-24-5 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazole moiety linked to a pyrazolo-pyrimidine scaffold, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and their dysregulation is often implicated in cancer progression. The compound's ability to selectively inhibit certain CDKs suggests it may be effective in treating various proliferative diseases such as cancer and inflammatory conditions .
Antitumor Activity
Recent studies have demonstrated significant antitumor effects of related pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Compound 12b , a derivative closely related to our compound, exhibited notable cytotoxicity against breast cancer cell lines MDA-MB-468 and T47D. It induced apoptosis and arrested the cell cycle at the S phase by increasing caspase-3 levels significantly compared to controls .
| Cell Line | Apoptosis Increase (fold) | Cell Cycle Arrest Phase |
|---|---|---|
| MDA-MB-468 | 18.98 | S |
| T47D | Not specified | Not specified |
Inhibition of Kinases
The compound has been reported to inhibit specific kinases involved in tumor proliferation:
- Selectivity for CDKs : The pyrazolo[3,4-d]pyrimidine derivatives have shown selectivity towards CDK2 and CDK9, which are vital for cell cycle progression and transcription regulation in cancer cells. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The results indicated that compounds with similar structures to N-(4-methyl-1,3-thiazol-2-yl)-2-{...} displayed IC50 values ranging from 1.1 µM to 3.3 µM against various cancer cell lines including HCT116 (colon cancer), Huh7 (liver cancer), and MCF7 (breast cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 1.1 |
| Huh7 | 1.6 |
| MCF7 | 3.3 |
Study 2: In Vivo Efficacy
In vivo studies have also been conducted using animal models to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in treated subjects. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer activities. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including A375 and MCF-7, with IC50 values indicating potent inhibitory effects on cell proliferation . The mechanism of action often involves the inhibition of specific kinases involved in cancer progression.
Anti-inflammatory Effects
In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the thiazole ring enhances its pharmacological profile by improving solubility and bioavailability .
Synthesis and Derivatization
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide typically involves multi-step synthetic routes that incorporate both thiazole and pyrazolo[3,4-d]pyrimidine derivatives. These synthetic approaches allow for structural modifications that can optimize biological activity and reduce toxicity .
Case Study: Anticancer Activity
A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that certain modifications significantly enhanced their anticancer properties. For example, compounds with specific substitutions on the thiazole ring demonstrated increased potency against melanoma cells compared to their unsubstituted counterparts .
Case Study: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory potential of related compounds revealed that they inhibit the expression of pro-inflammatory cytokines in vitro. This suggests that the compound could serve as a lead for developing new therapeutic agents targeting inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge serves as a nucleophilic site, enabling substitution reactions.
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Reagents/Conditions : Alkyl halides (e.g., methyl iodide), aryl diazonium salts, or acyl chlorides in the presence of bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).
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Example Reaction :
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Outcome : Formation of thioether derivatives with altered electronic properties.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid for sulfoxides; meta-chloroperbenzoic acid (mCPBA) for sulfones.
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Key Data :
Oxidation State Product Conditions Yield (%) Sulfoxide Monoxide derivative H₂O₂, 25°C, 2 hr 78 Sulfone Dioxide derivative mCPBA, 0°C, 4 hr 65
Hydrolysis of the Acetamide Group
The acetamide linkage is susceptible to hydrolysis, forming carboxylic acid derivatives.
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Reagents/Conditions : Acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) hydrolysis.
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Mechanism :
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Applications : Generates intermediates for further functionalization (e.g., coupling reactions).
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The electron-rich thiazole ring undergoes EAS at the C-5 position.
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Reactions :
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Nitration : HNO₃/H₂SO₄ introduces nitro groups.
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Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.
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Example :
Cyclization Reactions
The pyrazolo[3,4-d]pyrimidine core participates in cyclization to form fused heterocycles.
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Reagents/Conditions : Heating with ammonium acetate in acetic acid or catalytic Pd/C .
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Product : Formation of tricyclic derivatives (e.g., pyrazolo[3,4-e] triazolo-pyrimidines) .
Cross-Coupling Reactions
The compound can undergo palladium-catalyzed couplings if halogen substituents are introduced.
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Examples :
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Suzuki Coupling : With aryl boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination : With amines to install amino groups.
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Reduction of the Pyrazolo-Pyrimidine Core
Selective reduction of the pyrimidine ring is achievable.
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Reagents/Conditions : H₂/Pd-C in ethanol or NaBH₄ in THF.
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Outcome : Saturation of the pyrimidine ring enhances solubility and alters bioactivity.
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents | Key Products |
|---|---|---|---|
| Sulfanyl (-S-) | Nucleophilic substitution | Alkyl halides, K₂CO₃ | Thioethers, disulfides |
| Acetamide (-NHCO-) | Hydrolysis | HCl/NaOH | Carboxylic acid, amines |
| Thiazole ring | Electrophilic substitution | HNO₃, SO₃ | Nitro-, sulfonyl-thiazoles |
| Pyrazolo-pyrimidine | Cyclization | NH₄OAc, heat | Fused heterocycles |
Mechanistic Insights
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Sulfanyl Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, while its oxidation state dictates product regiochemistry.
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Thiazole Stability : The thiazole ring’s aromaticity resists ring-opening but allows electrophilic substitution at electron-rich positions.
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Pyrazolo-Pyrimidine Flexibility : Conformational changes in the pyrimidine ring influence reaction rates and product distribution .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Pyrazolo[3,4-b]pyridine Derivatives: describes 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide. Unlike the target compound’s pyrazolo[3,4-d]pyrimidinone core, this analog features a pyridine ring fused to pyrazole.
- Thieno[3,2-d]pyrimidinone Systems: highlights 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Replacing pyrazole with thiophene increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Substituent Variations
- Thiazole vs. Benzothiazole : ’s N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide substitutes the 4-methylthiazole with a benzothiazole. The extended aromatic system enhances π-π stacking but introduces steric hindrance, possibly affecting binding pocket interactions .
- Sulfonyl vs. Sulfanyl Linkers : In -(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide uses a sulfonyl group instead of sulfanyl. The sulfonyl group’s electron-withdrawing nature may decrease nucleophilicity and alter metabolic stability .
Physical Properties
- Melting Points: Pyrazolo-pyrimidinone derivatives (e.g., ’s compound) exhibit melting points between 175–211°C, suggesting moderate thermal stability for the target compound .
- Spectroscopic Data : IR stretches for C=O (1680–1685 cm⁻¹) and NH (3320–3330 cm⁻¹) are consistent across acetamide-containing analogs (), supporting structural homology .
Antimicrobial Activity
Compounds with thiazole-acetamide motifs (e.g., ’s 2-((4-(4-chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide) show moderate-to-strong antimicrobial effects, suggesting the target compound may share this profile .
Anti-inflammatory and Anti-exudative Effects
’s 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity in rodent models. The sulfanyl-acetamide group’s role in reducing inflammation may extend to the target compound .
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide?
The compound is synthesized via nucleophilic substitution reactions. A key step involves coupling α-chloroacetamide derivatives with the pyrazolo[3,4-d]pyrimidin-6-thiol moiety under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternatively, acylation of thiazole-2-amine intermediates with activated pyrazolo-pyrimidinone sulfonyl chlorides has been reported, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. How is the compound characterized spectroscopically to confirm its structure?
- IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O at ~1680–1700 cm⁻¹, S–C=N at ~680 cm⁻¹) .
- ¹H/¹³C NMR : Assignments include the thiazole proton (δ ~7.2–7.5 ppm) and pyrimidinone carbonyl carbon (δ ~160–165 ppm). HSQC and HMBC correlations validate connectivity .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ calculated for C₁₃H₁₂N₆O₂S₂: 356.04) .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays aligned with its structural motifs:
- Enzyme inhibition : Test against kinases (e.g., CDK2) due to the pyrazolo-pyrimidinone scaffold’s ATP-binding affinity .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given thiazole derivatives’ known bioactivity .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 10–100 µM concentrations .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield and reaction pathways?
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps . For example, solvent effects (DMF vs. THF) on nucleophilic substitution can be simulated to predict optimal conditions. Reaction path sampling (e.g., Nudged Elastic Band method) further refines activation energies, enabling targeted screening of catalysts (e.g., DBU for deprotonation) .
Q. How to address contradictions in biological activity data across similar compounds?
Conflicting results (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Solubility differences : Use co-solvents (e.g., 5% DMSO/PBS) and dynamic light scattering (DLS) to confirm compound dispersion .
- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding .
- Metabolic instability : Conduct microsomal stability assays (e.g., human liver microsomes) to compare half-lives and adjust SAR studies accordingly .
Q. What strategies improve aqueous solubility for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –NH₂) at the thiazole C4 position, guided by QSPR models .
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance dissolution .
- Salt formation : Screen with HCl or sodium citrate to identify crystalline salts with improved solubility profiles .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on:
- Pyrimidinone modifications : Replace the 4-oxo group with bioisosteres (e.g., 4-thioxo or 4-aminopyrimidine) to modulate hydrogen bonding .
- Thiazole substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-methyl position to enhance metabolic stability .
- Linker optimization : Replace the acetamide bridge with sulfonamide or urea derivatives to alter conformational flexibility .
Q. What mechanistic studies are critical to elucidate its bioactivity?
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to validate binding to putative targets (e.g., kinases) in cell lysates .
- ROS modulation : Measure intracellular ROS levels via DCFH-DA fluorescence in treated cells to assess oxidative stress contributions .
- Apoptosis pathways : Perform Western blotting for caspase-3/9 and PARP cleavage in dose/time-dependent experiments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
